

An In-depth Technical Guide to the Physical Properties of m-Terphenyl-D14

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Compound of Interest

Compound Name: *M-Terphenyl-D14*

Cat. No.: *B579774*

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Introduction

m-Terphenyl-D14 (1,3-Diphenylbenzene-D14) is the deuterated isotopologue of m-terphenyl, a polycyclic aromatic hydrocarbon. In this technical guide, we will provide a comprehensive overview of the physical properties of **m-Terphenyl-D14**, a compound of increasing interest in various research and development applications, including its use as an internal standard in mass spectrometry-based studies. Given the limited availability of experimental data for the deuterated form, this guide will also draw upon the well-characterized properties of its non-deuterated counterpart, m-terphenyl, to provide a holistic understanding. We will also present a foundational experimental protocol for the preparation of a standard solution of **m-Terphenyl-D14**, a common prerequisite for its use in quantitative analyses.

Molecular Structure and Identification

m-Terphenyl-D14 consists of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, with all 14 hydrogen atoms replaced by deuterium. This isotopic substitution is critical for its application as an internal standard, as it imparts a distinct mass shift without significantly altering its chemical behavior.

Molecular Structure of **m-Terphenyl-D14**

Caption: 2D structure of **m-Terphenyl-D14**.

Identifier	Value	Reference
Chemical Name	m-Terphenyl-D14, 1,3-Diphenylbenzene-D14	[1]
CAS Number	17714-84-0	[2]
Molecular Formula	C ₁₈ D ₁₄	[1]
Molecular Weight	244.39 g/mol	[2]
Isotopic Enrichment	≥98 atom % D	[2]
Synonyms	m-Triphenyl-D14, 1,3-Diphenylbenzene-d14	[2]

Physical and Chemical Properties

While specific experimental data for the physical properties of **m-Terphenyl-D14** are not readily available in the literature, the properties of the unlabeled m-terphenyl provide a reliable estimate. The primary difference will be in the molecular weight due to the deuterium substitution. Other properties such as melting point, boiling point, and solubility are expected to be very similar.

Property	Value (m-Terphenyl-D14)	Value (m-Terphenyl)	Reference
Appearance	White to off-white crystalline solid (expected)	White to off-white crystalline solid	[3]
Melting Point	Data not available	86-87 °C	[4][5]
Boiling Point	Data not available	365 °C	[4][5]
Density	Data not available	~1.2 g/cm ³	[4]
Water Solubility	Insoluble (expected)	Insoluble (1.51 mg/L at 25 °C)	[4][5]
Solubility in Organic Solvents	Soluble in benzene, acetone, chloroform (expected)	Soluble in benzene, acetone, chloroform	[6]
Storage	Store at room temperature	-	[2]
Stability	Stable under recommended storage conditions	-	[2]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **m-Terphenyl-D14**. While a dedicated spectrum for the deuterated compound is not available, data for unlabeled m-terphenyl is provided for reference.

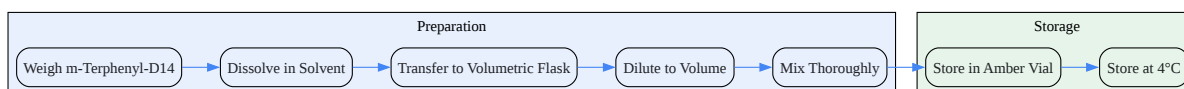
- **Mass Spectrometry:** The mass spectrum of **m-Terphenyl-D14** is expected to show a molecular ion peak (M⁺) at m/z 244, corresponding to its molecular weight. The fragmentation pattern is anticipated to be similar to that of unlabeled m-terphenyl, with adjustments for the mass of deuterium. The mass spectrum of unlabeled m-terphenyl shows a prominent molecular ion peak at m/z 230.[4]

- NMR Spectroscopy: Due to the absence of protons, a ^1H NMR spectrum of **m-Terphenyl-D14** would not show any signals. A ^{13}C NMR spectrum would be informative, with chemical shifts similar to those of unlabeled m-terphenyl. Deuterium (^2H) NMR could also be used for characterization. For reference, the ^1H NMR spectrum of unlabeled m-terphenyl in CDCl_3 shows signals in the aromatic region.[4]
- Infrared (IR) Spectroscopy: The IR spectrum of **m-Terphenyl-D14** will differ from its non-deuterated counterpart primarily in the regions of C-H bond vibrations. The C-D stretching and bending frequencies will be observed at lower wavenumbers. The IR spectrum of unlabeled m-terphenyl exhibits characteristic peaks for aromatic C-H stretching and bending. [4]

Experimental Protocol: Preparation of a Standard Solution

The following protocol outlines a standard procedure for preparing a stock solution of **m-Terphenyl-D14**, a common first step for its use in quantitative analysis.

Workflow for Standard Solution Preparation



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Caption: Standard workflow for preparing a stock solution.

Methodology

- Materials and Equipment:
 - **m-Terphenyl-D14** solid

- High-purity solvent (e.g., acetone, dichloromethane, or other suitable organic solvent)
- Analytical balance
- Volumetric flask (Class A)
- Pipettes (Class A)
- Amber glass vial with a PTFE-lined cap
- Procedure:
 1. Accurately weigh a desired amount of **m-Terphenyl-D14** using an analytical balance. The choice of mass will depend on the target concentration of the stock solution.
 2. Carefully transfer the weighed solid to a clean, dry beaker.
 3. Add a small volume of the chosen solvent to the beaker to dissolve the solid. Gentle swirling or sonication can aid in dissolution.
 4. Quantitatively transfer the dissolved solution to a volumetric flask of the desired final volume. Rinse the beaker with several small portions of the solvent, transferring each rinse to the volumetric flask to ensure all the analyte is transferred.
 5. Add the solvent to the volumetric flask until the liquid level is just below the calibration mark.
 6. Use a pipette to add the final drops of solvent until the bottom of the meniscus is level with the calibration mark.
 7. Cap the flask and invert it several times to ensure the solution is homogeneous.
 8. Transfer the prepared stock solution to a labeled amber glass vial for storage.
- Storage:
 - Store the stock solution at a low temperature (e.g., 4°C) to minimize solvent evaporation and potential degradation.

- The use of an amber vial protects the compound from photodecomposition.

Safety and Handling

While **m-Terphenyl-D14** is listed by suppliers as non-hazardous for transport, it is prudent to handle it with the care afforded to all laboratory chemicals.[2] The safety data for the analogous compound, p-terphenyl-d14, suggests that it may cause eye irritation and is toxic to aquatic life.[7] Therefore, appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling **m-Terphenyl-D14**. Work should be conducted in a well-ventilated area.

Applications

The primary application of **m-Terphenyl-D14** is as an internal standard for the quantification of m-terphenyl and related aromatic compounds in various matrices. Its use in isotope dilution mass spectrometry allows for accurate and precise measurements by correcting for sample preparation losses and instrumental variability.

Conclusion

m-Terphenyl-D14 is a valuable tool for analytical chemists and researchers. While a complete experimental dataset for its physical properties is not yet available, the well-documented characteristics of unlabeled m-terphenyl provide a strong basis for its effective use. As the applications of this deuterated standard expand, it is anticipated that more comprehensive characterization data will become available.

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